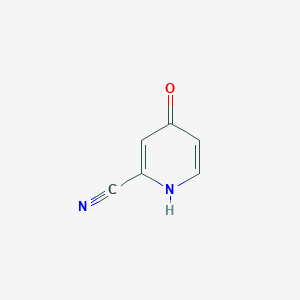

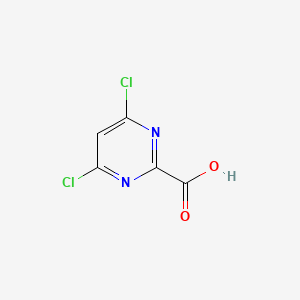

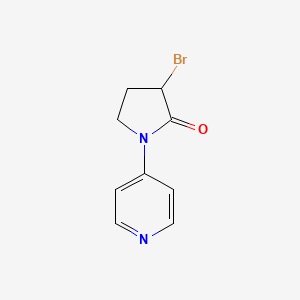

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is a chemical compound that is part of a broader class of brominated heterocyclic compounds. These compounds are of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and material science. The presence of the bromine atom makes these compounds versatile intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as 3-bromoimidazo[1,2-a]pyridines, can be achieved through various methods. One approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield N-(pyridin-2-yl)amides and 3-bromoimidazopyridines . Another method utilizes copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines . These methods highlight the chemodivergent nature of the synthesis, allowing for the formation of different products under varying conditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For instance, the crystal and molecular structure of related compounds have been investigated, revealing insights into the molecular geometry and intermolecular interactions present in the solid state . Density functional theory (DFT) studies complement these experimental techniques by providing theoretical predictions of molecular structures that are in good agreement with experimental data .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. For example, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These reactions demonstrate the reactivity of the bromine atom and its utility in creating diverse chemical structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of substituents such as fluorine or naphthalene can affect properties like solubility, melting point, and reactivity. Computational studies, including natural bond orbital (NBO) and frontier molecular orbital (FMO) analyses, can predict the bioactivity and chemical reactivity of these compounds . Additionally, the nonlinear optical properties of these compounds can be computed and are found to be significant due to the conjugation effect .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with potential biological activity. The synthesis process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting its versatility in organic synthesis (Wang et al., 2016).

Photoreactions and Luminescence Studies

Studies on derivatives of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have shown that they exhibit unique photoreactions like excited-state intramolecular proton transfer. These compounds are remarkable for their dual luminescence and bimodal irreversible kinetic coupling, which are significant in the field of photochemistry and molecular luminescence (Vetokhina et al., 2012).

Antimicrobial Applications

Certain derivatives of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one exhibit antimicrobial properties. Compounds synthesized using this chemical as a substrate have shown effectiveness against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating significant antibacterial activity (Bogdanowicz et al., 2013).

Applications in Organic Synthesis

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is used in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals, demonstrating the compound’s utility in advanced organic synthesis and materials science (Ahmad et al., 2017).

Aerobic Oxidative Coupling

This compound is also involved in copper-mediated aerobic oxidative coupling for the synthesis of 3-bromo-imidazo[1,2-a]pyridines. This process is notable for its tolerance to various functional groups and its ability to proceed under mild conditions, making it a valuable method in the field of organic chemistry (Zhou et al., 2016).

Propriétés

IUPAC Name |

3-bromo-1-pyridin-4-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-3-6-12(9(8)13)7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYADPORETVRBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.